molecular formula C9H11FO B13468897 (3-Ethyl-2-fluorophenyl)methanol

(3-Ethyl-2-fluorophenyl)methanol

Cat. No.: B13468897
M. Wt: 154.18 g/mol
InChI Key: CGXWEXWKPRCLHM-UHFFFAOYSA-N
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Description

(3-Ethyl-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the third position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-2-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (3-Ethyl-2-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethyl-2-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethyl-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-2-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(3-ethyl-2-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-5,11H,2,6H2,1H3

InChI Key

CGXWEXWKPRCLHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CO)F

Origin of Product

United States

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